molecular formula C25H25N3O4 B2828114 N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-05-0

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2828114
CAS No.: 872862-05-0
M. Wt: 431.492
InChI Key: YCECYGJMZGKWFM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Acetamide derivatives, including those with piperidine and indolyl groups, have been synthesized for various purposes. For instance, the synthesis processes often involve multiple steps, including the use of piperazine, indolizidine, and other core structures, aiming for high yields and specific target molecule properties (Guillaume et al., 2003). These procedures highlight the intricate nature of synthesizing complex molecules and the importance of precise conditions and reagents.

Pharmacological Evaluation

Some acetamide derivatives are evaluated for their pharmacological potential, including antibacterial, anticancer, and enzyme inhibitory activities. For example, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have shown moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017). Furthermore, sulfonamide-derived isatins, which share structural similarities with the target compound, displayed significant cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential anticancer applications (Eldeeb et al., 2022).

Molecular Docking and Activity Screening

Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, aiding in the design of molecules with desired biological activities. For instance, newly synthesized isatin sulfonamide molecular hybrid derivatives have been investigated for their anticancer effects, including molecular docking to confirm their potential mechanisms of action (Eldeeb et al., 2022). Such studies are crucial for tailoring compounds for specific therapeutic targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17(29)18-9-11-19(12-10-18)26-25(32)24(31)21-15-28(22-8-4-3-7-20(21)22)16-23(30)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECYGJMZGKWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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